molecular formula C12H15NO3 B1280984 7,8-Dimethoxy-1,3,4,5-tetrahydrobenzo[D]azepin-2-one CAS No. 20925-64-8

7,8-Dimethoxy-1,3,4,5-tetrahydrobenzo[D]azepin-2-one

Cat. No. B1280984
CAS RN: 20925-64-8
M. Wt: 221.25 g/mol
InChI Key: RXKTVGMZJMDNLF-UHFFFAOYSA-N
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Description

7,8-Dimethoxy-1,3,4,5-tetrahydrobenzo[D]azepin-2-one is a compound that belongs to the benzazepine class of chemicals, which are heterocyclic compounds containing a benzene ring fused to an azepine ring. These compounds have been studied for their potential pharmacological properties, including their ability to inhibit the uptake of neurotransmitters such as dopamine (DA), norepinephrine (NE), and serotonin (5-HT) .

Synthesis Analysis

The synthesis of related benzazepine derivatives has been reported in the literature. For instance, the racemic and optically active 2-chloroethylcarbamoyl derivatives of 7,8-dimethoxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines were synthesized using consecutive treatment with dibenzoyl-tartaric acids to obtain the enantiomers . Another approach involved a photochemical method to create an aryl-aryl linkage crucial for the synthesis of a novel benzazepine derivative . Additionally, structural analogs of benzazepines have been synthesized from precursors like methyl 4,5-dimethoxyanthranilate, showcasing the versatility of synthetic routes for these compounds .

Molecular Structure Analysis

The molecular structure of benzazepine derivatives can be complex, and X-ray diffraction analysis has been used to determine the crystal structure of related compounds. For example, the crystal structure of 8,9-dimethoxy-5,5-dimethyl-2,3,5,6-tetrahydro-3-oxopyrazolo[3,4-b]benzo-3-azepine revealed the localization of electron density over multiple bonds within the azepine and pyrazolone cycles . This type of analysis is crucial for understanding the three-dimensional conformation and reactivity of benzazepine derivatives.

Chemical Reactions Analysis

Benzazepine derivatives undergo various chemical reactions that are essential for their synthesis and modification. The Beckmann rearrangement reaction, for instance, is a regiospecific transformation that has been employed in the synthesis of benzazepine compounds . The ability to perform selective reactions on the benzazepine scaffold allows for the creation of a diverse array of derivatives with potential biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzazepine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of methoxy groups and other substituents can affect these properties and, consequently, the pharmacokinetic profile of the compounds. The enantioselectivity observed in the inhibitory effect of certain derivatives on neurotransmitter uptake suggests that the stereochemistry of benzazepines plays a significant role in their interaction with biological targets .

Scientific Research Applications

Uptake Inhibitors and Antiulcer Activity

Research has shown that derivatives of 7,8-dimethoxy-1,3,4,5-tetrahydrobenzo[D]azepin-2-one have potential as dopamine (DA) and norepinephrine (NE) uptake inhibitors. These compounds exhibit significant enantioselectivity in their inhibitory effects. Additionally, some derivatives have been found to demonstrate moderate antiulcer activity, particularly under stress-induced conditions (Mondeshka, Angelova, Ivanov, & Ivanova, 1990).

Antihepatotoxic Properties

Certain analogues of 7,8-dimethoxy-1,3,4,5-tetrahydrobenzo[D]azepin-2-one have shown promising results in antihepatotoxicity studies. These compounds demonstrated a protective effect on liver cells, more effective than some known liver-protective agents, in tests involving carbon tetrachloride-induced damage to rat hepatocytes (Wu, Chen, Chang, Chen, & Lee, 1992).

Crystal Structure Analysis

Studies have been conducted to understand the crystal structure of 7,8-dimethoxy-1,3,4,5-tetrahydrobenzo[D]azepin-2-one derivatives, providing insights into their molecular configurations and potential interactions. Such structural analyses are crucial for the development of pharmacologically active compounds (Sokol, Davydov, Glushkov, Shklyaev, & Sergienko, 2003).

Synthesis Techniques and Derivatives

Innovative methods for synthesizing functionalized tetrahydrobenzo[b]azepines, including 7,8-dimethoxy-1,3,4,5-tetrahydrobenzo[D]azepin-2-one, have been developed. These methods enable the creation of various bioactive compounds and are important for medicinal chemistry research (Liu, Wang, & Dong, 2021).

Hypotensive Activity

Certain 7,8-dimethoxy-1,3,4,5-tetrahydrobenzo[D]azepin-2-one derivatives have been identified as exhibiting hypotensive activity. These compounds have shown potential as alpha blockers with both peripheral and central activities, suggesting their use in the management of hypertension (Tenbrink, Mccall, Pals, Mccall, Orley, Humphrey, & Wendling, 1981).

Antitumor Activity

Research has also explored the antitumor potential of certain 7,8-dimethoxy-1,3,4,5-tetrahydrobenzo[D]azepin-2-one derivatives. These studies include the synthesis and evaluation of compounds for their effectiveness against various types of cancer cells, contributing to the ongoing search for new anticancer agents (Koebel, Needham, & Blanton, 1975).

properties

IUPAC Name

7,8-dimethoxy-1,2,3,5-tetrahydro-3-benzazepin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-15-10-5-8-3-4-13-12(14)7-9(8)6-11(10)16-2/h5-6H,3-4,7H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXKTVGMZJMDNLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CC(=O)NCCC2=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40464748
Record name 7,8-Dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40464748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7,8-Dimethoxy-1,3,4,5-tetrahydrobenzo[D]azepin-2-one

CAS RN

20925-64-8
Record name 7,8-Dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40464748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-2-one
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A suspension of 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one (21.9 g, 0.1 mol) and 10% palladium/charcoal (1.5 g) in glacial acetic acid (200 ml) is hydrogenated at 50° C. under a hydrogen pressure of 5 bar. After the catalyst has been filtered off the solvent is evaporated in vacuo and the residue is taken up in methylene chloride. After extraction with sodium bicarbonate solution and washing with water, the product is dried over magnesium sulphate, concentrated by evaporation and purified over silica gel with methylene chloride and then with increasing amounts of methanol (up to 10%).
Quantity
21.9 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
1.5 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

A suspension of 21.9 gm (0.1 mol) of 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one and 1.5 gm of 10% palladium-on-charcoal in 200 ml of glacial acetic acid was hydrogenated at 50° C. and at a hydrogen pressure of 5 bar. After the catalyst had been filtered off, the solvent was evaporated in vacuo, and the residue was taken up in methylene chloride. After the solution had been extracted with an aqueous sodium bicarbonate solution and washed with water, it was dried over magnesium sulfate, evaporated and purified over silica gel with methylene chloride and then with increasing amounts of methanol (up to 10%).
Quantity
21.9 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
1.5 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
7,8-Dimethoxy-1,3,4,5-tetrahydrobenzo[D]azepin-2-one

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